molecular formula C21H25N5O2 B12277873 3-{2-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-6-methyl-3,4-dihydropyrimidin-4-one

3-{2-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-6-methyl-3,4-dihydropyrimidin-4-one

Cat. No.: B12277873
M. Wt: 379.5 g/mol
InChI Key: ZOIZBSNKMSPQCR-UHFFFAOYSA-N
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Description

3-{2-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-6-methyl-3,4-dihydropyrimidin-4-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzodiazole ring, an azetidine ring, and a dihydropyrimidinone moiety, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-6-methyl-3,4-dihydropyrimidin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzodiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Azetidine Ring: This step often involves the reaction of a suitable amine with an epoxide or a halide under controlled conditions.

    Coupling Reactions: The benzodiazole and azetidine intermediates are then coupled using reagents such as coupling agents or catalysts to form the desired product.

    Final Cyclization: The final step involves the cyclization of the intermediate to form the dihydropyrimidinone ring, which can be achieved under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodiazole and azetidine rings, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the azetidine ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced derivatives with hydroxyl or alkyl groups.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

The compound is used as a ligand in coordination chemistry, forming complexes with transition metals for catalysis and material science applications.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule, particularly in the development of new pharmaceuticals targeting specific enzymes or receptors.

Medicine

Industry

In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-{2-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-6-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{2-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-6-methyl-3,4-dihydropyrimidin-4-one stands out due to its unique combination of structural features, including the benzodiazole, azetidine, and dihydropyrimidinone rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H25N5O2

Molecular Weight

379.5 g/mol

IUPAC Name

3-[2-[3-(2-tert-butylbenzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]-6-methylpyrimidin-4-one

InChI

InChI=1S/C21H25N5O2/c1-14-9-18(27)25(13-22-14)12-19(28)24-10-15(11-24)26-17-8-6-5-7-16(17)23-20(26)21(2,3)4/h5-9,13,15H,10-12H2,1-4H3

InChI Key

ZOIZBSNKMSPQCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C=N1)CC(=O)N2CC(C2)N3C4=CC=CC=C4N=C3C(C)(C)C

Origin of Product

United States

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